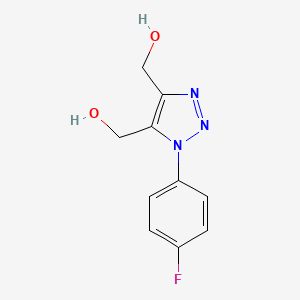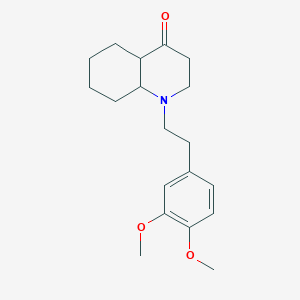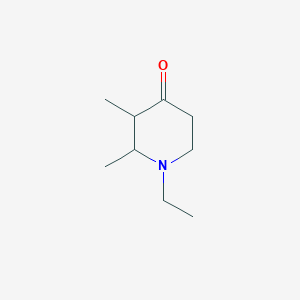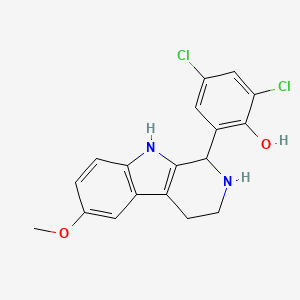![molecular formula C24H28N4O2S B4319063 5-[2-(diethylamino)ethyl]-13-(methoxymethyl)-11-methyl-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B4319063.png)
5-[2-(diethylamino)ethyl]-13-(methoxymethyl)-11-methyl-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Descripción general
Descripción
3-[2-(diethylamino)ethyl]-9-(methoxymethyl)-7-methyl-2-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic compound This compound is characterized by its unique structure, which includes a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(diethylamino)ethyl]-9-(methoxymethyl)-7-methyl-2-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves multiple steps. One common method starts with the reaction of acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate. This reaction yields a series of tricyclic compounds containing aliphatic, aromatic, or heteroaromatic fragments at the C(2) position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(diethylamino)ethyl]-9-(methoxymethyl)-7-methyl-2-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly at the aromatic and heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, aldehydes, formamide, and acetic anhydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts .
Major Products
The major products formed from these reactions include various derivatives of the original compound, which may have different functional groups attached to the core structure.
Aplicaciones Científicas De Investigación
3-[2-(diethylamino)ethyl]-9-(methoxymethyl)-7-methyl-2-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-[2-(diethylamino)ethyl]-9-(methoxymethyl)-7-methyl-2-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with nucleic acids or proteins involved in cell signaling .
Comparación Con Compuestos Similares
Similar Compounds
3-amino-9-methoxymethyl-7-methyl-3,4-dihydropyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure but differ in their functional groups.
Thieno[2,3-b]-, [3,2-b]-, and [3,4-b]-thiophenes: These compounds have similar thiophene-based structures but differ in their substitution patterns.
Uniqueness
The uniqueness of 3-[2-(diethylamino)ethyl]-9-(methoxymethyl)-7-methyl-2-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.
Propiedades
IUPAC Name |
5-[2-(diethylamino)ethyl]-13-(methoxymethyl)-11-methyl-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-5-27(6-2)12-13-28-22(17-10-8-7-9-11-17)26-20-19-18(15-30-4)14-16(3)25-23(19)31-21(20)24(28)29/h7-11,14H,5-6,12-13,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRPUZQKWKWEJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(=NC2=C(C1=O)SC3=NC(=CC(=C23)COC)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(diethylamino)ethyl]-4-ethyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B4318985.png)
![4,5-dibutyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B4318994.png)


![tert-butyl 8-(3-methoxybenzyl)-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylate](/img/structure/B4319017.png)



![3-(4-fluorophenyl)-6-(4-methoxyphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4319038.png)
![N-(ADAMANTAN-1-YLMETHYL)-3-(BENZOYLAMINO)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE](/img/structure/B4319045.png)
![ethyl 4-(methoxymethyl)-6-methyl-3-[(3-methylbutanoyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4319057.png)
![5-amino-13-(methoxymethyl)-11-methyl-4-(2-methylpropyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B4319058.png)
![1-benzyl-2-(4-ethoxy-3-methoxyphenyl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4319064.png)
![1-benzyl-2-(4-fluorophenyl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4319077.png)
